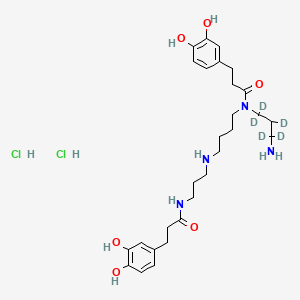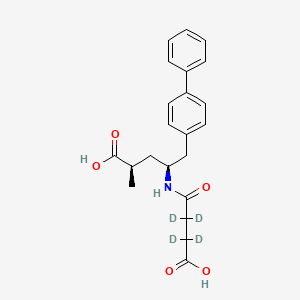
Desethyl Sacubitril-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sacubitrilat-d4, also known as Desethyl Sacubitril-d4 or LBQ-657-d4, is a deuterium-labeled derivative of Sacubitrilat. Sacubitrilat is an active metabolite of Sacubitril, which is a neprilysin inhibitor. Neprilysin is an enzyme responsible for the degradation of natriuretic peptides, which play a crucial role in regulating blood pressure and fluid balance. Sacubitrilat-d4 is primarily used in scientific research as a stable isotope-labeled compound for pharmacokinetic and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sacubitrilat-d4 involves the incorporation of deuterium atoms into the Sacubitrilat molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with Sacubitrilat as the starting material.
Deuterium Exchange: Deuterium atoms are introduced into the molecule through a deuterium exchange reaction. This can be achieved by treating Sacubitrilat with deuterated reagents under specific conditions.
Purification: The resulting Sacubitrilat-d4 is purified using chromatographic techniques to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of Sacubitrilat-d4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow methodologies and statistical “Design of Experiments” (DoE) approaches are often employed to enhance the efficiency and scalability of the synthesis .
化学反応の分析
Types of Reactions
Sacubitrilat-d4 undergoes various chemical reactions, including:
Hydrolysis: Sacubitrilat-d4 can be hydrolyzed to its corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Substitution: Sacubitrilat-d4 can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used as reagents for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, oxidized derivatives, and substituted analogs of Sacubitrilat-d4 .
科学的研究の応用
Sacubitrilat-d4 has several scientific research applications, including:
Pharmacokinetic Studies: It is used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Sacubitrilat.
Metabolic Studies: The compound is employed in metabolic studies to investigate the metabolic pathways and identify metabolites.
Drug Development: Sacubitrilat-d4 is used in drug development to study the pharmacokinetic and metabolic profiles of new drug candidates.
Cancer Research: Recent studies have explored the potential of Sacubitrilat-d4 as an anticancer agent by modulating epigenetic and apoptotic regulators.
作用機序
Sacubitrilat-d4 exerts its effects by inhibiting neprilysin, an enzyme responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide, brain natriuretic peptide, and c-type natriuretic peptide. By inhibiting neprilysin, Sacubitrilat-d4 increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis. This results in reduced blood pressure and improved fluid balance .
類似化合物との比較
Similar Compounds
Sacubitrilat: The non-deuterated form of Sacubitrilat-d4, which also inhibits neprilysin.
Sacubitril: The prodrug that is metabolized to Sacubitrilat in the body.
Valsartan: An angiotensin receptor blocker often used in combination with Sacubitril for the treatment of heart failure.
Uniqueness
Sacubitrilat-d4 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantitation in pharmacokinetic and metabolic studies. The deuterium labeling also provides insights into the metabolic pathways and pharmacokinetic profiles of Sacubitrilat .
特性
分子式 |
C22H25NO5 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
(2R,4S)-4-[(3-carboxy-2,2,3,3-tetradeuteriopropanoyl)amino]-2-methyl-5-(4-phenylphenyl)pentanoic acid |
InChI |
InChI=1S/C22H25NO5/c1-15(22(27)28)13-19(23-20(24)11-12-21(25)26)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t15-,19+/m1/s1/i11D2,12D2 |
InChIキー |
DOBNVUFHFMVMDB-VESNEZPCSA-N |
異性体SMILES |
[2H]C([2H])(C(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)O)C([2H])([2H])C(=O)O |
正規SMILES |
CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


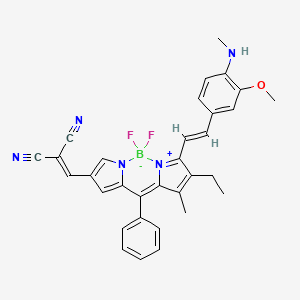
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)

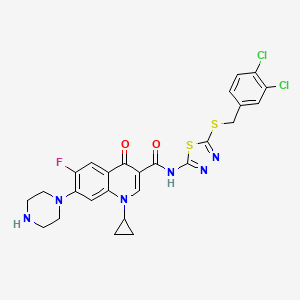
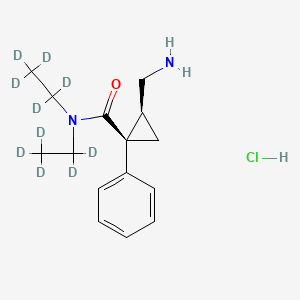
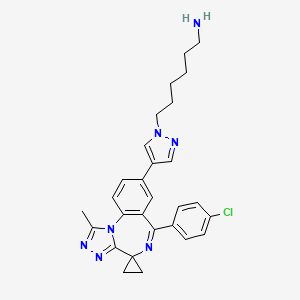
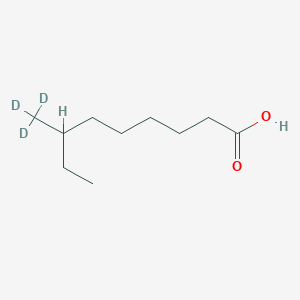
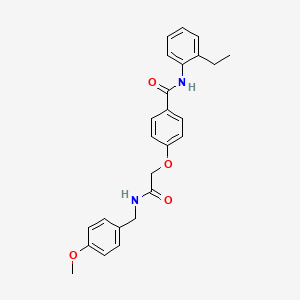
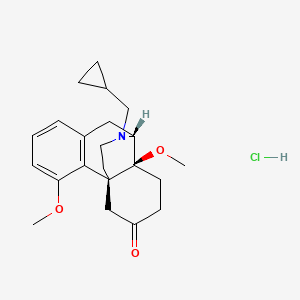


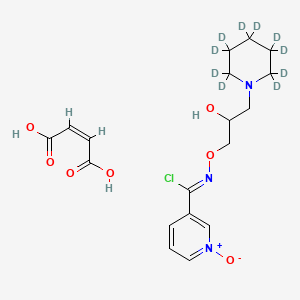
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12417153.png)
